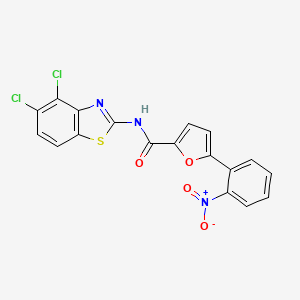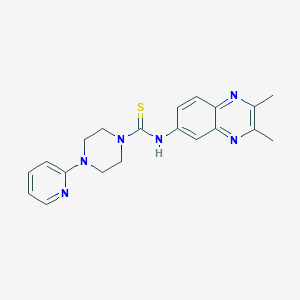
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide, also known as AHCC, is a natural compound derived from shiitake mushrooms. AHCC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is not fully understood, but it is believed to enhance the immune response by activating various immune cells, including natural killer cells, T cells, and dendritic cells. N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide also stimulates the production of cytokines, which are signaling molecules that regulate the immune response. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to have antioxidant and anti-inflammatory properties.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects, including:
- Enhancing the immune response
- Improving the efficacy of chemotherapy and radiation therapy
- Antiviral properties against human papillomavirus, hepatitis C virus, and influenza virus
- Modulating the immune response and reducing inflammation
- Antioxidant and anti-inflammatory properties
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has several advantages for lab experiments, including its natural origin, low toxicity, and broad therapeutic potential. However, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is a complex mixture of compounds, which makes it difficult to standardize and control for variability. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is not well-characterized in terms of its pharmacokinetics and pharmacodynamics, which makes it challenging to design experiments that accurately assess its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide, including:
- Further elucidation of its mechanism of action
- Characterization of its pharmacokinetics and pharmacodynamics
- Development of standardized formulations for clinical use
- Clinical trials to assess its efficacy and safety in various diseases
- Exploration of its potential applications in other diseases and conditions
Conclusion:
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide is a natural compound derived from shiitake mushrooms that has been studied extensively for its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to enhance the immune response, improve the efficacy of chemotherapy and radiation therapy, and have antiviral, anti-inflammatory, and antioxidant properties. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to develop standardized formulations for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer research, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to enhance the immune response and improve the efficacy of chemotherapy and radiation therapy. In viral infections, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been studied for its antiviral properties against human papillomavirus, hepatitis C virus, and influenza virus. In autoimmune disorders, N-(3-chloro-2-methylphenyl)-3-hydroxy-1-piperidinecarbothioamide has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9-11(14)5-2-6-12(9)15-13(18)16-7-3-4-10(17)8-16/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTKBIOPGYYBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-hydroxypiperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4137470.png)




![N-{3-[(1-adamantylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4137495.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4137518.png)
![4-(benzyloxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4137525.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4137532.png)

![2-[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4137546.png)

methanol](/img/structure/B4137575.png)